molecular formula C17H22BrNO3 B2559440 5-bromo-N-[(2-methoxyadamantan-2-yl)methyl]furan-2-carboxamide CAS No. 1797282-52-0

5-bromo-N-[(2-methoxyadamantan-2-yl)methyl]furan-2-carboxamide

Cat. No.: B2559440
CAS No.: 1797282-52-0
M. Wt: 368.271
InChI Key: FWMJOQXGJYGZIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-[(2-methoxyadamantan-2-yl)methyl]furan-2-carboxamide is a useful research compound. Its molecular formula is C17H22BrNO3 and its molecular weight is 368.271. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Medicinal Chemistry

Furan derivatives have been extensively studied for their potential in medicinal chemistry, notably as antiprotozoal agents. For example, the study on novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines demonstrates their efficacy against protozoal pathogens, showcasing the importance of furan derivatives in developing therapeutic agents (Ismail et al., 2004). Similarly, aza-analogues of furamidine, synthesized from furan-containing nicotinonitriles, exhibit significant antiprotozoal activity, highlighting the versatility of furan cores in drug design (Ismail et al., 2003).

Organic Synthesis and Catalysis

Furan carboxamides and related structures play a crucial role in organic synthesis, serving as intermediates for various synthetic targets. For instance, the synthesis of N-(4-bromophenyl)furan-2-carboxamide derivatives demonstrates their potential in developing new antibacterial agents, emphasizing the utility of furan derivatives in synthesizing bioactive molecules (Siddiqa et al., 2022). Additionally, the catalytic reduction of biomass-derived furanic compounds with hydrogen illustrates the role of furan derivatives in green chemistry and sustainable chemical processes (Nakagawa et al., 2013).

Heterocyclic Chemistry

The diversity in the synthesis of furan derivatives, as shown in the creation of bromo(diethoxyphosphorylmethyl)furans, underscores the importance of furan rings in constructing complex heterocyclic systems for various applications, including materials science and pharmacology (Pevzner, 2009).

Properties

IUPAC Name

5-bromo-N-[(2-methoxy-2-adamantyl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO3/c1-21-17(9-19-16(20)14-2-3-15(18)22-14)12-5-10-4-11(7-12)8-13(17)6-10/h2-3,10-13H,4-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMJOQXGJYGZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2CC3CC(C2)CC1C3)CNC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.